10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol
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Overview
Description
10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol is a complex organic compound that belongs to the class of dibenzo[a,d]cycloheptenes. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol typically involves multi-step organic reactions. The starting materials are usually aromatic compounds that undergo a series of reactions including alkylation, reduction, and cyclization. Specific reaction conditions such as temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and alter the compound’s properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[a,d]cycloheptenes.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound’s pharmacological properties make it a candidate for drug development. It may exhibit activity as an antidepressant, antipsychotic, or antihistamine.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a similar dibenzo[a,d]cycloheptene structure.
Nortriptyline: Another tricyclic antidepressant with structural similarities.
Protriptyline: A compound with a similar pharmacological profile.
Uniqueness
10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol is unique due to its specific substituents and the resulting pharmacological properties. Its distinct molecular structure allows for unique interactions with biological targets, setting it apart from other similar compounds.
Properties
CAS No. |
2939-66-4 |
---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C19H23NO/c1-20-14-6-13-19(21)17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)19/h2-5,7-10,20-21H,6,11-14H2,1H3 |
InChI Key |
VGYXEZXCFKVWAP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Origin of Product |
United States |
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